4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
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Overview
Description
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group and a hydroxy-dithiepan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves a multi-step process:
Formation of the dithiepan ring: This step involves the cyclization of a suitable precursor to form the 1,4-dithiepan ring. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran.
Introduction of the hydroxy group: The hydroxy group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the benzamide moiety: This step involves the coupling of the dithiepan derivative with a fluoro-substituted benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dithiepan ring can be reduced under hydrogenation conditions.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon under hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced dithiepan derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the hydroxy-dithiepan moiety may interact with other biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: shares similarities with other benzamide derivatives and dithiepan-containing compounds.
4-Fluorobenzamide: Lacks the dithiepan moiety but has similar fluoro substitution.
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide: Lacks the fluoro group but has a similar core structure.
Uniqueness
The combination of the fluoro group and the hydroxy-dithiepan moiety in this compound makes it unique compared to other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S2/c14-11-3-1-10(2-4-11)12(16)15-7-13(17)8-18-5-6-19-9-13/h1-4,17H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUXVWXSTSUGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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